Cas no 2137582-34-2 (1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl-)
1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl-
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- Inchi: 1S/C7H9IN2/c1-10-7(8)6(4-9-10)5-2-3-5/h4-5H,2-3H2,1H3
- InChI Key: PYSQRLUQDSPBMN-UHFFFAOYSA-N
- SMILES: N1(C)C(I)=C(C2CC2)C=N1
1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-646248-0.05g |
4-cyclopropyl-5-iodo-1-methyl-1H-pyrazole |
2137582-34-2 | 95.0% | 0.05g |
$948.0 | 2025-03-15 | |
| Enamine | EN300-646248-0.1g |
4-cyclopropyl-5-iodo-1-methyl-1H-pyrazole |
2137582-34-2 | 95.0% | 0.1g |
$993.0 | 2025-03-15 | |
| Enamine | EN300-646248-0.25g |
4-cyclopropyl-5-iodo-1-methyl-1H-pyrazole |
2137582-34-2 | 95.0% | 0.25g |
$1038.0 | 2025-03-15 | |
| Enamine | EN300-646248-0.5g |
4-cyclopropyl-5-iodo-1-methyl-1H-pyrazole |
2137582-34-2 | 95.0% | 0.5g |
$1084.0 | 2025-03-15 | |
| Enamine | EN300-646248-1.0g |
4-cyclopropyl-5-iodo-1-methyl-1H-pyrazole |
2137582-34-2 | 95.0% | 1.0g |
$1129.0 | 2025-03-15 | |
| Enamine | EN300-646248-2.5g |
4-cyclopropyl-5-iodo-1-methyl-1H-pyrazole |
2137582-34-2 | 95.0% | 2.5g |
$2211.0 | 2025-03-15 | |
| Enamine | EN300-646248-5.0g |
4-cyclopropyl-5-iodo-1-methyl-1H-pyrazole |
2137582-34-2 | 95.0% | 5.0g |
$3273.0 | 2025-03-15 | |
| Enamine | EN300-646248-10.0g |
4-cyclopropyl-5-iodo-1-methyl-1H-pyrazole |
2137582-34-2 | 95.0% | 10.0g |
$4852.0 | 2025-03-15 |
1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl-
Introduction to 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- (CAS No. 2137582-34-2)
1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- (CAS No. 2137582-34-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- consists of a pyrazole ring substituted with a cyclopropyl group at the 4-position, an iodine atom at the 5-position, and a methyl group at the 1-position. The presence of these functional groups imparts specific properties to the molecule, such as enhanced solubility, stability, and reactivity. These characteristics are crucial for its use in various chemical reactions and biological assays.
In recent years, there has been a growing interest in the development of new drugs targeting specific biological pathways. 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- has shown promising results in several preclinical studies, particularly in the areas of anticancer and anti-inflammatory research. For instance, studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
Beyond its anticancer properties, 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research has shown that this compound can effectively reduce inflammation by modulating the activity of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for the development of new anti-inflammatory drugs.
The synthetic route to 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- is well-documented in the literature. One common approach involves the reaction of a cyclopropyl-substituted acetonitrile with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyrazole ring. Subsequent iodination and methylation steps yield the final product. This synthetic pathway is highly efficient and scalable, making it suitable for large-scale production.
In addition to its therapeutic potential, 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- has also found applications in other areas of chemistry and biology. For example, it can be used as a building block in combinatorial chemistry to generate libraries of compounds for high-throughput screening. The versatility of this compound makes it an attractive choice for researchers looking to explore new chemical space and discover novel bioactive molecules.
The safety profile of 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- has been extensively studied. Preclinical toxicity studies have shown that this compound is generally well-tolerated at therapeutic doses. However, as with any new chemical entity, careful monitoring is required during clinical trials to ensure patient safety and efficacy.
In conclusion, 1H-Pyrazole, 4-cyclopropyl-5-iodo-1-methyl- (CAS No. 2137582-34-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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